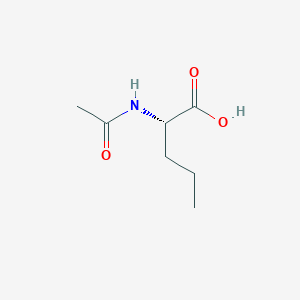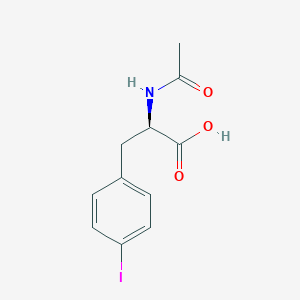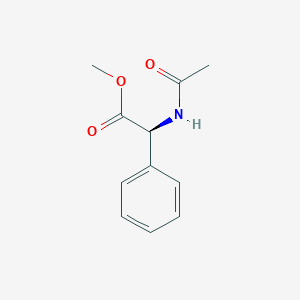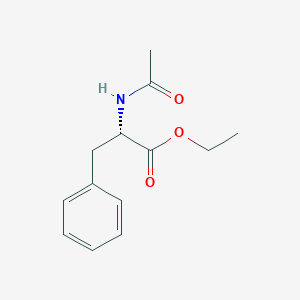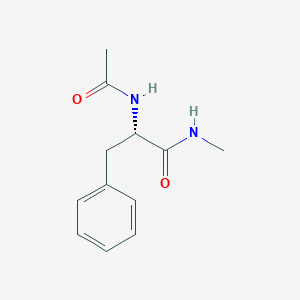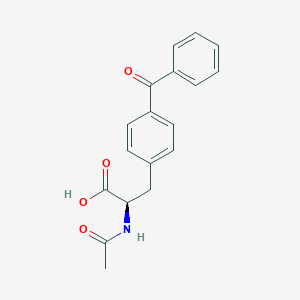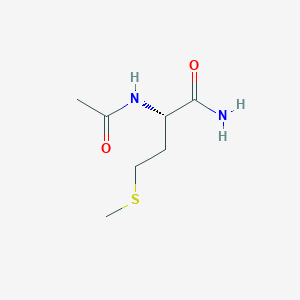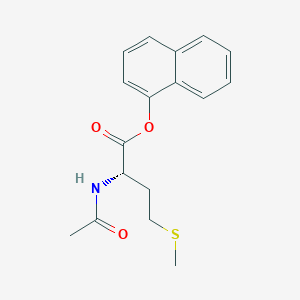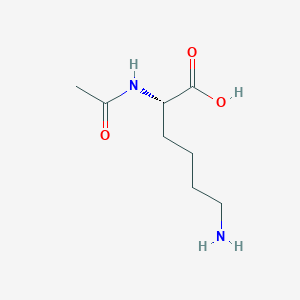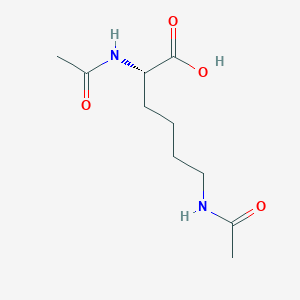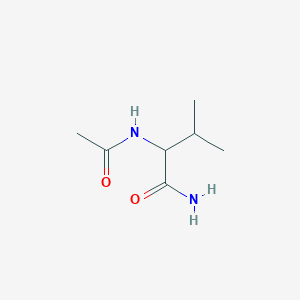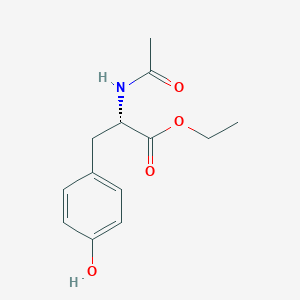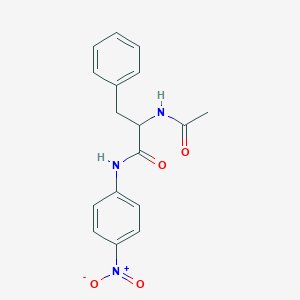
乙酰-DL-苯丙氨酸-对硝基苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide, also known as 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide, is a useful research compound. Its molecular formula is C17H17N3O4 and its molecular weight is 327.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌应用
乙酰-DL-苯丙氨酸-对硝基苯胺: 已被研究用于其在抗菌应用中的潜力。该化合物能够以高特异性和亲和力与天然 DNA 或 RNA 结合,使其成为对抗微生物感染的有前途的工具。 其对酶降解的抗性增强了其在各种生物环境中的稳定性和有效性 .
基因表达沉默
该化合物被用于沉默基因表达的策略。 通过设计特异性的肽核酸 (PNA) 序列,乙酰-DL-苯丙氨酸-对硝基苯胺 可以选择性地与目标基因的互补 DNA 片段结合,从而干扰其转录并有效地沉默基因活性 .
反义疗法
在反义疗法中,乙酰-DL-苯丙氨酸-对硝基苯胺 与 RNA 杂交,阻止其加工和转运到细胞质或翻译。 这种应用在开发针对需要特定基因沉默的遗传疾病的新疗法中特别相关 .
纳米医学和药物递送
Phe-Phe 基序是乙酰-DL-苯丙氨酸-对硝基苯胺 结构的一部分,在肽自组装成纳米结构中具有重要意义。这些纳米结构因其在纳米医学中的应用而被探索,特别是在药物递送系统和生物材料中。 该化合物在纳米尺度形成稳定结构的能力使其适合将治疗剂递送到体内的特定部位 .
诊断工具
由于其高结合亲和力和特异性,乙酰-DL-苯丙氨酸-对硝基苯胺 可用于诊断应用。 它可以被设计为检测特定的 DNA 或 RNA 序列,使其成为识别病原体或与疾病相关的遗传标记的宝贵工具 .
抗癌研究
该化合物的结构特征使其可以成为针对治疗癌症的新型治疗剂的一部分。其干扰 DNA 复制和转录的能力使其成为潜在的抗癌药物候选。 正在进行研究以评估其在癌症治疗中的有效性和安全性 .
作用机制
Target of Action
Ac-DL-Phe-pNA, also known as 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide or Ac-Phe-pNA, is primarily a substrate for the enzyme chymotrypsin . Chymotrypsin is a digestive enzyme that breaks down proteins in the small intestine. It cleaves peptide bonds by attacking the unreactive carbonyl group with a powerful nucleophile, the serine 195 residue located in the active site of the enzyme .
Mode of Action
The compound interacts with its target, chymotrypsin, by fitting into the active site of the enzyme, similar to a lock and key. The enzyme then cleaves the peptide bond in the substrate, leading to the release of the chromophore p-nitroaniline . This process is a part of the enzyme’s catalytic mechanism, which involves the formation of a tetrahedral intermediate.
Biochemical Pathways
The action of Ac-DL-Phe-pNA primarily affects the proteolytic pathway. Proteolysis is a process in which proteins are broken down into their constituent amino acids by enzymatic action. In this case, the enzyme chymotrypsin cleaves the peptide bond in the substrate Ac-DL-Phe-pNA . The downstream effects of this process include the digestion and absorption of dietary proteins.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on factors such as its chemical structure, solubility, and stability .
Result of Action
The cleavage of Ac-DL-Phe-pNA by chymotrypsin results in the release of the chromophore p-nitroaniline . This can be measured spectrophotometrically, providing a quantitative readout of the enzyme’s activity. On a cellular level, the action of chymotrypsin contributes to the digestion and absorption of dietary proteins.
Action Environment
The action of Ac-DL-Phe-pNA, like other substrates of digestive enzymes, is influenced by various environmental factors. These include pH, temperature, and the presence of other substances that can interact with the enzyme or the substrate. For instance, the activity of chymotrypsin is optimal at an alkaline pH, which is the typical environment in the small intestine . Additionally, the compound’s stability could be affected by factors such as temperature and storage conditions .
属性
IUPAC Name |
2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-12(21)18-16(11-13-5-3-2-4-6-13)17(22)19-14-7-9-15(10-8-14)20(23)24/h2-10,16H,11H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLBBSYDVWOTKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391709 |
Source


|
| Record name | 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19746-42-0 |
Source


|
| Record name | α-(Acetylamino)-N-(4-nitrophenyl)benzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19746-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
